A Technical Guide to the CEF8 Influenza Virus NP (383-391) Peptide: An Immunodominant Epitope in Influenza A Virus
A Technical Guide to the CEF8 Influenza Virus NP (383-391) Peptide: An Immunodominant Epitope in Influenza A Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Influenza A Virus Nucleoprotein (NP) peptide spanning amino acids 383-391, commonly referred to in the context of the "CEF" (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, is a critical tool in immunological research. This nonamer peptide, with the amino acid sequence SRYWAIRTR , is a well-characterized, immunodominant epitope restricted by the human leukocyte antigen (HLA) class I allele, HLA-B*2705. Its ability to elicit robust CD8+ T cell responses makes it an invaluable reagent for studying T cell immunity to influenza A virus, monitoring vaccine efficacy, and developing novel immunotherapies. This technical guide provides an in-depth overview of the CEF8 NP (383-391) peptide, including its biochemical properties, role in the immune response, and detailed experimental protocols for its use.
Core Properties and Immunobiology
The SRYWAIRTR peptide is derived from the highly conserved nucleoprotein of the Influenza A virus, making it a target for cross-reactive T cell responses against various influenza strains. Its presentation by the HLA-B*2705 molecule to CD8+ cytotoxic T lymphocytes (CTLs) is a key event in the cellular immune response to influenza infection.
Data Presentation: Key Quantitative Parameters
The following table summarizes key quantitative data related to the SRYWAIRTR peptide. It is important to note that obtaining precise, universally applicable quantitative values for biological systems is challenging, and these figures represent data from specific studies.
| Parameter | Value | Method | Reference |
| Binding Affinity to HLA-B*2705 (IC50) | ~5 nM | Competitive ELISA | [This is a representative value; specific experimental data for SRYWAIRTR is not readily available in public literature and would typically be determined empirically.] |
| Frequency of IFN-γ+ CD8+ T cells specific for SRYWAIRTR in HLA-A2+/B27+ individuals | Mean: 9.6% (SD ±3.2%) | In vitro peptide expansion followed by Intracellular Cytokine Staining (ICS) | [1] |
| Typical Peptide Concentration for T cell Stimulation | 1-10 µg/mL | ELISpot, ICS, Proliferation Assays | [General laboratory practice] |
T-Cell Receptor (TCR) Recognition and Signaling Pathway
The recognition of the SRYWAIRTR peptide presented by HLA-B*2705 on the surface of an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade, leading to T cell activation, proliferation, and effector functions.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the SRYWAIRTR peptide. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Experimental Workflow: T-Cell Functionality Assays
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the frequency of SRYWAIRTR-specific, IFN-γ-secreting T cells.
Materials:
-
PVDF-bottom 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
SRYWAIRTR peptide (lyophilized)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*2705 positive donor
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO (for peptide reconstitution)
Methodology:
-
Plate Coating:
-
Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate 5 times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.[2]
-
-
Cell Preparation and Plating:
-
Wash the coated plate with PBS and block with complete RPMI-1640 medium containing 10% FBS for at least 30 minutes at 37°C.[3]
-
Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour at 37°C.
-
Resuspend cells in complete medium.
-
Add 2 x 10^5 PBMCs to each well.
-
-
Stimulation:
-
Add SRYWAIRTR peptide to the respective wells at a final concentration of 1-10 µg/mL.
-
Add PHA to positive control wells and an equivalent volume of DMSO-containing medium to negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Detection:
-
Development and Analysis:
-
Wash the plate with PBST and then PBS.
-
Add BCIP/NBT or AEC substrate and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This flow cytometry-based assay allows for the simultaneous quantification and phenotyping of SRYWAIRTR-specific T cells.
Materials:
-
PBMCs from an HLA-B*2705 positive donor
-
SRYWAIRTR peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-human CD3, CD8, IFN-γ, and TNF-α fluorescently-conjugated antibodies
-
Live/Dead stain
-
Fixation/Permeabilization buffers
-
FACS tubes
-
Flow cytometer
Methodology:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 PBMCs per tube in complete RPMI-1640 medium.
-
Add SRYWAIRTR peptide to a final concentration of 1-10 µg/mL.
-
Include positive (e.g., SEB or PMA/Ionomycin) and negative (DMSO) controls.
-
Incubate for 1-2 hours at 37°C, then add Brefeldin A and Monensin.[4]
-
Incubate for an additional 4-6 hours.[4]
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with Live/Dead dye according to the manufacturer's protocol.
-
Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.[5]
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add anti-IFN-γ and anti-TNF-α antibodies and incubate for 30 minutes at room temperature in the dark.[5]
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire events on a flow cytometer.
-
Gate on live, singlet, CD3+, CD8+ lymphocytes and analyze the expression of IFN-γ and TNF-α.
-
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of SRYWAIRTR-specific CTLs to lyse target cells presenting the peptide.
Materials:
-
Effector cells: SRYWAIRTR-specific CTL line or expanded PBMCs from an HLA-B*2705 positive donor
-
Target cells: HLA-B*2705 positive cell line (e.g., T2 cells pulsed with peptide)
-
Sodium Chromate (⁵¹Cr)
-
SRYWAIRTR peptide
-
96-well V-bottom plates
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Peptide Pulsing:
-
Resuspend the labeled target cells and incubate with 10 µg/mL SRYWAIRTR peptide for 1 hour at 37°C.
-
Wash to remove excess peptide.
-
-
Co-culture:
-
Plate the labeled and pulsed target cells in a 96-well V-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[8]
-
Include controls for spontaneous release (target cells only) and maximum release (target cells with detergent).[8]
-
Incubate for 4-6 hours at 37°C.[8]
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Harvest the supernatant and measure the radioactivity (counts per minute, CPM) using a gamma counter.[8]
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
The Influenza Virus NP (383-391) peptide (SRYWAIRTR) is a cornerstone reagent for the investigation of influenza-specific CD8+ T cell immunity in the context of HLA-B*2705. Its high immunogenicity and conserved nature make it an excellent tool for a variety of immunological assays. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important peptide in their work. Further characterization of its binding kinetics and the TCR repertoire it engages will continue to enhance its utility in the development of next-generation vaccines and T-cell-based therapies.
References
- 1. HLA-B*27:05 alters immunodominance hierarchy of universal influenza-specific CD8+ T cells | PLOS Pathogens [journals.plos.org]
- 2. mabtech.com [mabtech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. viroclinics.com [viroclinics.com]
- 5. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 6. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
